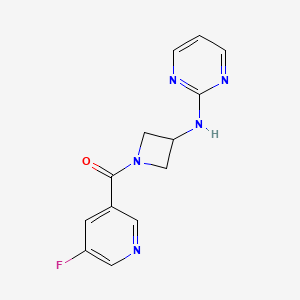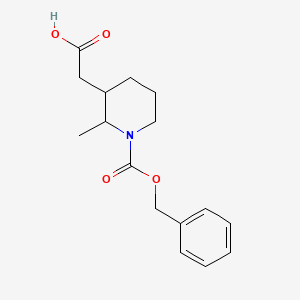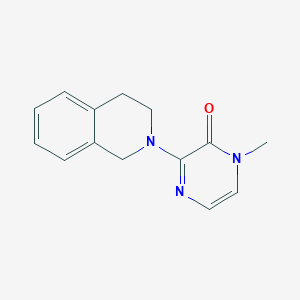
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one” is a complex organic molecule. Unfortunately, there is not much specific information available about this compound .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines can be achieved through a Bischler-Napieralski-type synthesis . This involves the reaction of phenylethanols and nitriles in the presence of Tf2O . The reaction proceeds via a tandem annulation, forming a phenonium ion, which is a stable and reactive primary phenylethyl carbocation .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinolines are diverse. They can be produced from phenylethanols and nitriles via a Bischler-Napieralski-type synthesis . They can also be converted to their corresponding isoquinoline analogues .Applications De Recherche Scientifique
Inhibition of Aldo-Keto Reductase AKR1C3
This compound has been identified as a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . AKR1C3 is a target of interest in both breast and prostate cancer .
Breast Cancer Treatment
The compound has shown potential in the treatment of breast cancer. It has been found to inhibit the metabolism of a known dinitrobenzamide substrate, which is a key process in the growth of breast cancer cells .
Prostate Cancer Treatment
Similar to its application in breast cancer treatment, the compound has also shown promise in the treatment of prostate cancer. It inhibits the AKR1C3 enzyme, which plays a crucial role in the progression of prostate cancer .
Structural Studies
The compound has been used in crystal structure studies. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
SAR Studies
The compound has been used in Structure-Activity Relationship (SAR) studies. These studies have shown that the positioning of the carboxylate was critical, although it could be substituted by acid isosteres and amides .
Development of Novel Analogs
The compound has been used as a lead compound in the development of novel analogs with potent biological activity. Small substituents on the dihydroisoquinoline gave improvements in potency .
Mécanisme D'action
The compound “3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one” has been identified as a highly potent and isoform-selective inhibitor of the aldo-keto reductase AKR1C3 . This enzyme plays crucial roles in various hormone-dependent or independent malignancies, making it a target of interest in both breast and prostate cancer .
Propriétés
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16-9-7-15-13(14(16)18)17-8-6-11-4-2-3-5-12(11)10-17/h2-5,7,9H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSDXBQHSFFASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester](/img/structure/B2507801.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2507802.png)


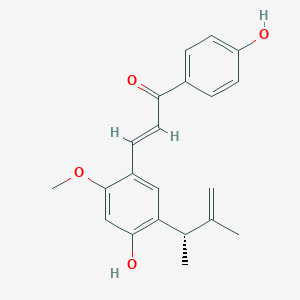
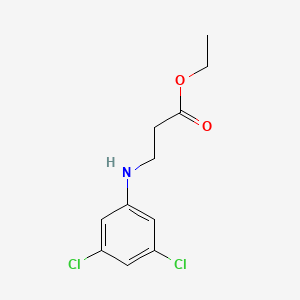
![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)
![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)
![N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B2507813.png)
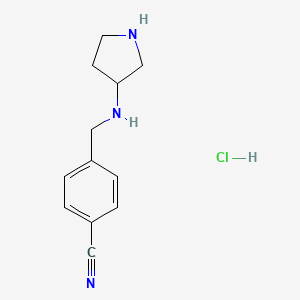
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)
